

A Comparative Analysis of the Reactivity of cis-Cyclodecene, Cyclooctene, and Cyclohexene

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Compound of Interest

Compound Name: *cis-Cyclodecene*

Cat. No.: B1623649

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of three common cycloalkenes: **cis-cyclodecene**, cyclooctene, and cyclohexene. The reactivity of these molecules is of significant interest in organic synthesis and drug development due to their prevalence as structural motifs and their utility as synthetic intermediates. This document summarizes key experimental data to facilitate a deeper understanding of their chemical behavior in addition reactions, focusing on the influence of ring strain and steric factors.

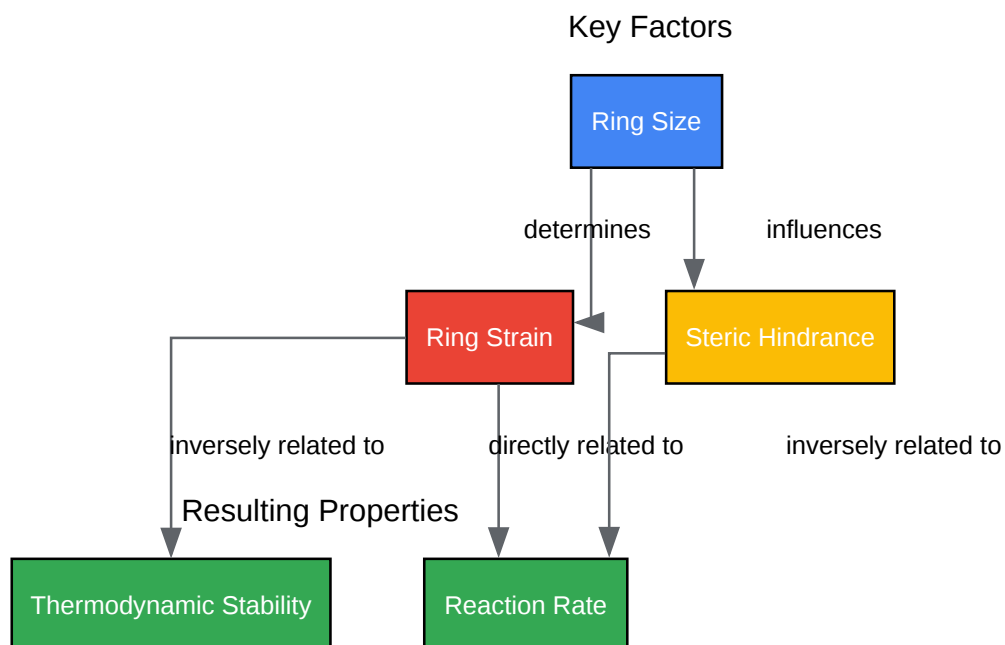
Executive Summary

The reactivity of cycloalkenes in addition reactions is primarily governed by the strain of the carbon-carbon double bond, which is a composite of angle strain, torsional strain, and transannular strain. In general, higher ring strain leads to a more reactive double bond as the molecule seeks to relieve this strain by undergoing reactions that convert the sp^2 -hybridized carbons to the more flexible sp^3 -hybridized state. This guide presents quantitative data on the heats of hydrogenation and reaction rates with hydroxyl radicals to compare the relative stabilities and reactivities of **cis-cyclodecene**, cyclooctene, and cyclohexene. Qualitative comparisons for epoxidation and catalytic hydrogenation are also discussed based on established reactivity principles.

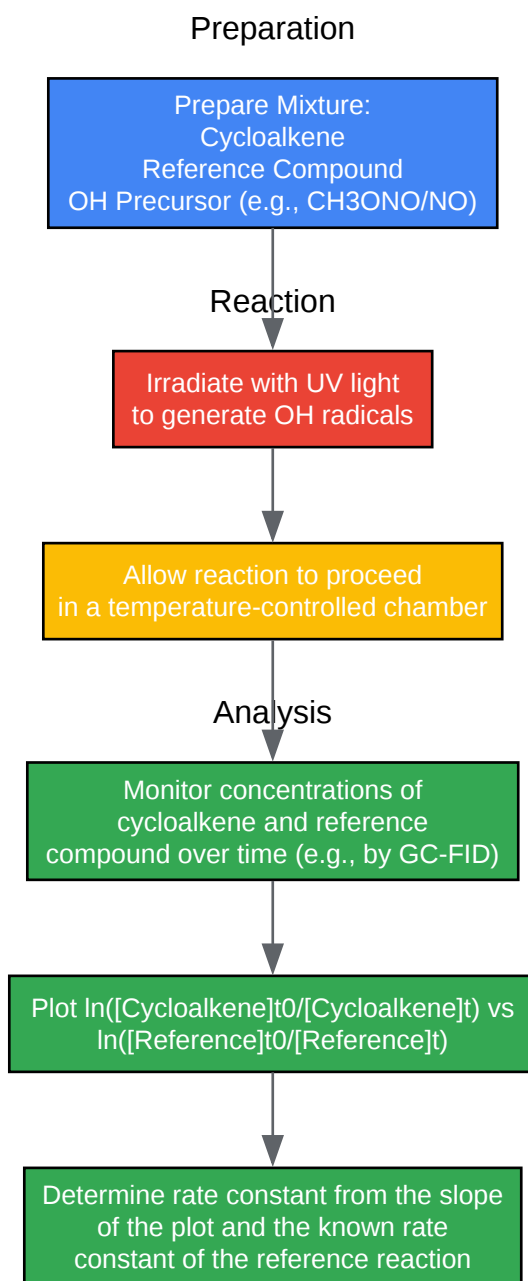
Factors Influencing Cycloalkene Reactivity

The differing reactivity of these cycloalkenes can be attributed to the unique conformational constraints imposed by their ring sizes.

Factors Influencing Cycloalkene Reactivity



Experimental Workflow for OH Radical Reaction Kinetics

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